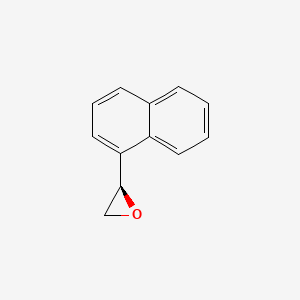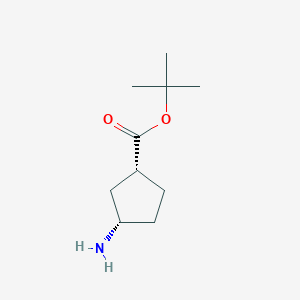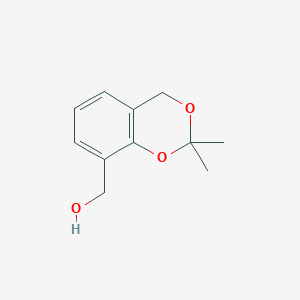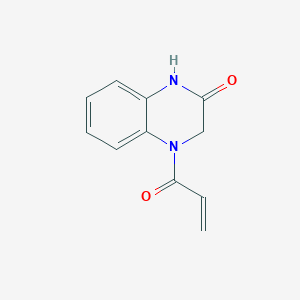
3,3-dimethyl-5-(trifluoromethoxy)-2,3-dihydro-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-dimethyl-5-(trifluoromethoxy)-2,3-dihydro-1H-indole, commonly referred to as DMT, is a naturally occurring tryptamine alkaloid found in many plants and animals. It is an important component of various psychoactive substances, and has been used for centuries in traditional medicine, as well as for recreational purposes. DMT has a wide range of effects on the body, from its psychoactive properties to its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
DMT is a versatile compound that has been used for a variety of scientific research applications. It has been used to study the effects of psychedelic drugs on the brain, as well as to investigate the potential therapeutic effects of psychedelic drugs. DMT has also been used in research involving the treatment of depression, anxiety, and addiction. Additionally, DMT has been studied for its potential use in treating various neurological disorders, such as Parkinson’s disease and Alzheimer’s disease.
Wirkmechanismus
DMT acts on the brain by binding to serotonin receptors, particularly the 5-HT2A receptor. This binding activates the receptor and causes a cascade of biochemical and physiological effects. The effects of DMT are typically felt within minutes of ingestion, with peak effects occurring within 30-60 minutes.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMT are wide-ranging. DMT has been shown to increase levels of serotonin, dopamine, and norepinephrine in the brain, which can lead to feelings of euphoria, altered states of consciousness, and altered perceptions of time and space. DMT has also been shown to increase heart rate and blood pressure, as well as to cause dilated pupils.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using DMT in laboratory experiments is its relatively low cost and ease of synthesis. Additionally, DMT is relatively safe and non-toxic when used in the correct dosage. The main limitation of using DMT in laboratory experiments is its relatively short duration of action, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
The potential future directions for DMT research are numerous. One potential direction is the development of new synthesis methods that are more efficient and cost-effective. Additionally, further research into the therapeutic potential of DMT is needed, particularly for the treatment of neurological disorders. Additionally, further research into the biochemical and physiological effects of DMT is needed, as well as research into its potential use as a recreational drug. Finally, further research into the long-term effects of DMT is needed, as well as research into its potential use in combination with other psychoactive substances.
Synthesemethoden
DMT is most commonly synthesized using the reductive amination of indole-3-acetic acid. This process involves reacting indole-3-acetic acid with formaldehyde in an acid-catalyzed reaction. The resulting product is then reacted with a secondary amine, such as methylamine or ethylamine, to form the desired DMT product. The reaction is typically carried out in a solvent such as ethanol or isopropanol.
Eigenschaften
IUPAC Name |
3,3-dimethyl-5-(trifluoromethoxy)-1,2-dihydroindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO/c1-10(2)6-15-9-4-3-7(5-8(9)10)16-11(12,13)14/h3-5,15H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUJJTAONWGKXDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=C1C=C(C=C2)OC(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-5-(trifluoromethoxy)-2,3-dihydro-1H-indole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-2-fluoroacetic acid](/img/structure/B6599112.png)
![tert-butyl N-{[(1r,3r)-3-amino-1-phenylcyclobutyl]methyl}carbamate](/img/structure/B6599128.png)

![imidazo[2,1-f][1,2,4]triazine](/img/structure/B6599137.png)








